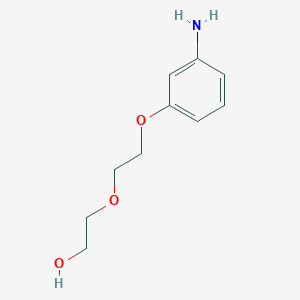![molecular formula C5F11SO2NHCH2CH2CH2N(CH3)2<br>C10H13F11N2O2S B12833706 1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro- CAS No. 68555-78-2](/img/structure/B12833706.png)
1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a propyl chain, and a highly fluorinated sulphonamide group. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane and 3-(dimethylamino)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include toluene or dimethylformamide, and catalysts such as triethylamine may be used.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the amine group of 3-(dimethylamino)propylamine attacks the sulphonyl chloride group of 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane, resulting in the formation of the desired sulphonamide compound.
Industrial Production Methods
In industrial settings, the production of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as distillation and recrystallization are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may target specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Shares the dimethylamino propyl group but differs in the presence of a methacrylamide group instead of a sulphonamide group.
Dimethylaminopropylamine: Contains the dimethylamino propyl group but lacks the fluorinated sulphonamide moiety.
Uniqueness
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonamide is unique due to its highly fluorinated structure, which imparts distinct physicochemical properties such as hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
68555-78-2 |
|---|---|
Fórmula molecular |
C5F11SO2NHCH2CH2CH2N(CH3)2 C10H13F11N2O2S |
Peso molecular |
434.27 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide |
InChI |
InChI=1S/C10H13F11N2O2S/c1-23(2)5-3-4-22-26(24,25)10(20,21)8(15,16)6(11,12)7(13,14)9(17,18)19/h22H,3-5H2,1-2H3 |
Clave InChI |
VGJZPFMDBNZBTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



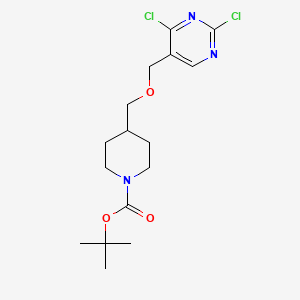
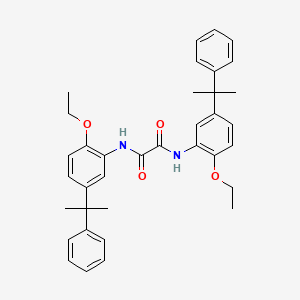

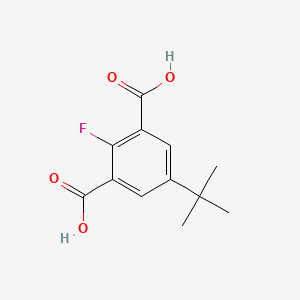

![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
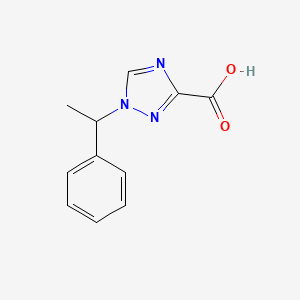


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)

